What is the chemical structure of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride
What is the chemical structure of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride, a derivative of vanillylamine. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from structurally related molecules to offer a robust guide for its synthesis, characterization, and potential applications. The guide details a probable synthetic route via reductive amination of 4-isopropoxy-3-methoxybenzaldehyde, outlines expected analytical characteristics, and discusses its potential pharmacological relevance based on the known bioactivities of vanillylamine and other substituted benzylamine analogs. This document is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this compound in drug discovery and medicinal chemistry.
Introduction and Chemical Identity
(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride, also known by its synonym (4-isopropoxy-3-methoxybenzyl)amine hydrochloride, is a primary amine salt with the CAS number 854185-11-8. It belongs to the class of substituted benzylamines and is a derivative of the naturally occurring biogenic amine, vanillylamine. The core structure features a benzene ring substituted with an isopropoxy group, a methoxy group, and a methanamine hydrochloride group.
The structural similarity to catecholamines and other pharmacologically active phenethylamines suggests that this compound may possess interesting biological properties, making it a target of interest for medicinal chemists and drug development professionals. The isopropoxy substitution at the 4-position, in place of the hydroxyl group in vanillylamine, is expected to modulate its physicochemical properties, such as lipophilicity and metabolic stability, which can have significant implications for its pharmacokinetic and pharmacodynamic profile.
Table 1: Physicochemical Properties of (4-Isopropoxy-3-methoxyphenyl)methanamine Hydrochloride
| Property | Value | Source |
| CAS Number | 854185-11-8 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₁H₁₇NO₂ · HCl | Sigma-Aldrich[1] |
| Molecular Weight | 231.72 g/mol | Sigma-Aldrich[1] |
| Synonyms | (4-isopropoxy-3-methoxybenzyl)amine hydrochloride | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Purity | Typically ≥95% | Sigma-Aldrich[1] |
| InChI Key | MSANUFSPFXPBJJ-UHFFFAOYSA-N | Sigma-Aldrich[1] |
Synthesis and Purification
The most logical and widely applicable synthetic route to (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride is through the reductive amination of its corresponding aldehyde, 4-isopropoxy-3-methoxybenzaldehyde. This common and versatile reaction in organic chemistry allows for the direct conversion of an aldehyde to an amine.
Synthesis of the Precursor: 4-Isopropoxy-3-methoxybenzaldehyde
The starting material, 4-isopropoxy-3-methoxybenzaldehyde, can be synthesized from the readily available and inexpensive vanillin (4-hydroxy-3-methoxybenzaldehyde) via a Williamson ether synthesis.
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Caption: Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde from Vanillin.
Experimental Protocol: Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde
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To a solution of vanillin (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add 2-bromopropane or 2-iodopropane (1.1-1.5 equivalents) dropwise to the reaction mixture.
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Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
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After completion, cool the reaction to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude 4-isopropoxy-3-methoxybenzaldehyde by column chromatography on silica gel or by recrystallization.
Reductive Amination to (4-Isopropoxy-3-methoxyphenyl)methanamine
The conversion of the aldehyde to the primary amine is a critical step. While several methods for reductive amination exist, a common and effective approach involves the in-situ formation of an imine followed by its reduction.
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Caption: Reductive Amination Pathway to the Target Compound.
Experimental Protocol: Reductive Amination (General Procedure)
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Method A: Using Sodium Borohydride
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Dissolve 4-isopropoxy-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
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Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol, in excess.
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
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Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
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Quench the reaction by the slow addition of water.
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Extract the product with an organic solvent and purify by standard methods.
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Method B: Catalytic Hydrogenation
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In a pressure-resistant vessel, dissolve 4-isopropoxy-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent like methanol or ethanol.
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Add a source of ammonia (e.g., a solution of ammonia in the solvent).
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Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.
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Pressurize the vessel with hydrogen gas (H₂) to an appropriate pressure.
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Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.
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Carefully filter the catalyst from the reaction mixture.
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Concentrate the filtrate to obtain the crude amine.
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Formation of the Hydrochloride Salt and Purification
The final step involves the conversion of the free amine to its more stable and handleable hydrochloride salt.
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Dissolve the crude (4-Isopropoxy-3-methoxyphenyl)methanamine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
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Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or concentrated HCl) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride.
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Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
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Aromatic Protons: Three signals in the aromatic region (typically δ 6.8-7.2 ppm), likely appearing as a doublet, a singlet (or a narrow doublet), and a doublet of doublets, corresponding to the protons on the substituted benzene ring.
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Benzylic Protons (-CH₂-NH₃⁺): A singlet or a multiplet around δ 4.0-4.3 ppm.
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Isopropoxy Protons (-OCH(CH₃)₂): A septet for the methine proton around δ 4.5-4.7 ppm and a doublet for the six methyl protons around δ 1.3-1.4 ppm.
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Methoxy Protons (-OCH₃): A singlet around δ 3.8-3.9 ppm.
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Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which can be variable and dependent on the solvent and concentration.
¹³C NMR (Predicted):
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Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm). The carbons attached to the oxygen atoms will be the most downfield.
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Benzylic Carbon (-CH₂-NH₃⁺): A signal around δ 40-45 ppm.
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Isopropoxy Carbon (-OCH(CH₃)₂): A methine carbon signal around δ 70-75 ppm and a methyl carbon signal around δ 20-25 ppm.
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Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
Mass Spectrometry (MS)
In an electrospray ionization (ESI) mass spectrum, the primary ion observed would be the molecular ion of the free base [M+H]⁺. The fragmentation pattern in tandem MS (MS/MS) would likely involve the loss of ammonia (NH₃) and fragmentation of the isopropoxy group.
Table 2: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ (Free Base) | 196.1332 |
| Major Fragments | Loss of NH₃, fragmentation of the isopropoxy group |
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule:
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N-H stretching (amine salt): A broad band in the region of 2400-3200 cm⁻¹.
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C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹.
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C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O stretching (ether): Strong absorptions in the 1000-1300 cm⁻¹ region.
Potential Applications and Future Directions
While there is a lack of specific studies on the biological activity of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride, its structural similarity to other bioactive molecules provides a strong rationale for its investigation in several therapeutic areas.
Insights from Structurally Related Compounds
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Vanillylamine and its Derivatives: Vanillylamine is an intermediate in the biosynthesis of capsaicin and has been shown to possess various pharmacological activities.[2][3] Derivatives of vanillin have demonstrated a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The modification of the 4-hydroxyl group to an isopropoxy group in the target compound could enhance its drug-like properties.
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Substituted Benzylamines: This class of compounds is prevalent in medicinal chemistry. For instance, certain substituted benzylamine derivatives have been investigated as inhibitors of enzymes like β-tryptase, which is implicated in asthma.[1] Others have shown potential as anti-mycobacterial agents.[2] The specific substitution pattern on the aromatic ring is crucial for determining the biological activity and target selectivity.
Potential Areas of Investigation
Based on the structure-activity relationships of related compounds, (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride could be a valuable scaffold for the development of novel therapeutic agents in the following areas:
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Neurological Disorders: The phenethylamine core is a common feature in many centrally acting agents.
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Oncology: The antiproliferative effects of various vanillin and benzylamine derivatives suggest potential applications in cancer research.[4][6]
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Inflammatory Diseases: The anti-inflammatory properties of related compounds warrant investigation into the potential of this molecule in treating inflammatory conditions.[7]
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Caption: Potential Therapeutic Areas for Investigation.
Conclusion
(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride is a readily accessible compound with a promising chemical scaffold for drug discovery. This technical guide provides a comprehensive, albeit partially predictive, overview of its synthesis, characterization, and potential applications. The synthetic route via reductive amination of 4-isopropoxy-3-methoxybenzaldehyde is a robust and scalable method. While experimental analytical data is currently scarce, the predicted spectral characteristics offer a solid foundation for its identification and characterization. The established biological activities of its structural analogs strongly suggest that this compound warrants further investigation for its therapeutic potential in various disease areas. This guide serves as a starting point for researchers to unlock the full potential of this intriguing molecule.
References
- Taleon, G. A., Bergado, C. L., & D'Auria, J. C. (2022). Vanillin: A review of its pharmacological and biological properties. Phytotherapy Research, 36(1), 121-140.
- Gomes, C. R., et al. (2021). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 26(9), 2645.
- Riyadi, F. A., et al. (2023). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega, 8(48), 45861-45895.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Practical, and Selective Method for the Synthesis of Aliphatic Amines. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554.
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PubChem. 4-Isopropoxy-3-methoxybenzaldehyde. Available at: [Link]
- Sahu, G., et al. (2022). A Review on the Vanillin derivatives showing various Biological activities. International Journal of Pharmaceutical Sciences and Research, 13(5), 1933-1944.
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